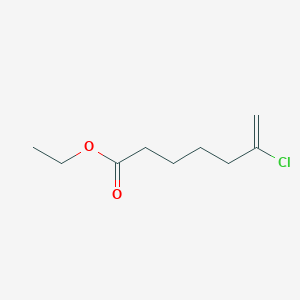

Ethyl 6-chlorohept-6-enoate

Beschreibung

Contextual Significance of Halogenated Alkenes in Synthetic Strategies

Halogenated alkenes, or haloalkenes, are organic compounds that contain at least one halogen atom bonded to an sp²-hybridized carbon of an alkene. The introduction of a halogen atom into an alkene significantly influences its chemical reactivity, making it a versatile building block in organic synthesis. rsc.org The presence of the halogen can facilitate a variety of transformations, including cross-coupling reactions, nucleophilic substitutions, and eliminations, thereby providing access to a diverse array of more complex molecules. chemistrysteps.com

The halogenation of alkenes is a fundamental reaction in organic chemistry, typically proceeding through an electrophilic addition mechanism. fiveable.me For instance, the reaction of an alkene with elemental halogens like chlorine (Cl₂) or bromine (Br₂) leads to the formation of vicinal dihalides. fiveable.memasterorganicchemistry.com This reaction is stereoselective, resulting in the anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.com The mechanism involves the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion from the opposite face. fiveable.memasterorganicchemistry.com

The utility of halogenated alkenes extends to their role as precursors for a wide range of functional groups. They are pivotal in the synthesis of pharmaceuticals, agrochemicals, and materials. rsc.org Approximately 20% of active pharmaceutical ingredients and 30% of current agrochemicals contain halogen atoms. rsc.org This widespread use underscores the importance of developing efficient and selective methods for the synthesis of halogenated alkenes.

Strategic Utility of Carboxylic Acid Esters in Chemical Transformations

Carboxylic acid esters are a class of organic compounds characterized by the presence of a carbonyl group adjacent to an ether linkage. wikipedia.org They are derived from the reaction of a carboxylic acid with an alcohol, a process known as esterification. ebsco.commedium.com Esters are ubiquitous in nature, contributing to the characteristic fragrances of many fruits and flowers. medium.comlibretexts.org

In the realm of chemical synthesis, esters serve as crucial intermediates and functional groups. saskoer.ca Their carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows for a variety of transformations, including:

Hydrolysis: The conversion of an ester back to its parent carboxylic acid and alcohol, which can be catalyzed by either acid or base. saskoer.ca The base-mediated hydrolysis is termed saponification. ebsco.comsaskoer.ca

Transesterification: The reaction of an ester with an alcohol to form a new ester, a process often used in the synthesis of polyesters and in the production of biodiesel.

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride.

Reaction with Grignard Reagents: The reaction of an ester with two equivalents of a Grignard reagent yields a tertiary alcohol.

The ester functional group is also valued for its role as a protecting group for carboxylic acids. Its relative stability under a variety of reaction conditions, coupled with the ability to be selectively removed, makes it a valuable tool in multistep syntheses. wikipedia.org Furthermore, esters are widely used as solvents in various industrial applications. medium.comlibretexts.org

Synergistic Reactivity of Chloroalkene-Ester Hybrid Systems

The combination of a chloroalkene and an ester functionality within the same molecule, as seen in Ethyl 6-chlorohept-6-enoate, creates a "hybrid system" with unique and synergistic reactivity. nih.gov These molecules possess two distinct reactive sites: the electrophilic carbon of the ester group and the carbon-carbon double bond activated by the chlorine atom. This dual functionality allows for a rich and diverse range of chemical transformations, making them valuable intermediates in organic synthesis. nih.govmdpi.com

The chloroalkene moiety can participate in a variety of reactions, including:

Cross-coupling reactions: The carbon-chlorine bond can be activated by transition metal catalysts (e.g., palladium, nickel) to form new carbon-carbon or carbon-heteroatom bonds. This is a powerful tool for constructing complex molecular frameworks.

Nucleophilic substitution: The chlorine atom can be displaced by a variety of nucleophiles, although this is generally more challenging on an sp² carbon compared to an sp³ carbon.

Addition reactions: The double bond can undergo addition reactions, with the regioselectivity often influenced by the electronic effects of both the chlorine atom and the ester group.

Simultaneously, the ester group can undergo its characteristic reactions, such as hydrolysis, reduction, and reaction with organometallic reagents. The presence of the chloroalkene can sometimes influence the reactivity of the ester, and vice versa, leading to unique and selective transformations that would not be possible with either functional group in isolation.

Research Scope and Relevance of this compound as a Core Structure

This compound is a specific example of a chloroalkene-ester hybrid system. While detailed research specifically on this compound is not extensively documented in the provided search results, its structure suggests significant potential as a versatile building block in organic synthesis.

The synthesis of related α-chloro-α,β-unsaturated esters has been reported through one-pot procedures involving chlorination, oxidation, and Wittig olefination of alcohols. arabjchem.orgresearchgate.net These methods often exhibit high stereoselectivity, yielding predominantly the Z-isomer. arabjchem.orgresearchgate.net

The relevance of this compound lies in its potential to serve as a precursor for a variety of more complex molecules. For instance, the chloroalkene moiety could be utilized in cross-coupling reactions to introduce new substituents, while the ester functionality could be modified to introduce other functional groups or to extend the carbon chain.

A thesis by the University of Bern mentions the synthesis of "Ethyl 4-chlorohept-6-enoate", a constitutional isomer of the target compound, highlighting the interest in such structures within academic research. unibe.ch The synthesis involved a multi-step process and purification by column chromatography. unibe.ch This indicates that chloroheptenoate esters are indeed targets of synthetic efforts, likely due to their potential as intermediates in the synthesis of more complex molecules.

While specific applications for this compound are not detailed in the provided results, its structural features make it a relevant and potentially valuable compound for further investigation in the field of organic synthesis.

Data Tables

Table 1: Properties of Related Chloroalkene Esters

| Compound Name | Molecular Formula | Key Spectroscopic Data (¹H NMR, CDCl₃) | Reference |

| (Z)-Ethyl-2-chloro-5-phenylpent-2-ene-4-ynoate | C₁₃H₁₂O₂Cl | δ = 1.37 (t, J = 7.32 Hz, 3H), 4.30 (q, J = 6.60 Hz, 2H), 7.19 (s, 1H), 7.35–7.53 (m, 5H aromatic) | arabjchem.org |

| (Z)-Ethyl-2-chloronon-2-enoate | C₁₁H₁₉O₂Cl | δ = 0.86 (t, J = 2.2 Hz, 3H), 1.32 (t, J = 7.32 Hz, 3H), 2.12–2.35 (m, 10H), 4.22 (d, J = 7.32 Hz, 2H), 7.25 (s, 1H) | arabjchem.org |

| Ethyl 4-chlorohept-6-enoate | C₉H₁₅ClO₂ | Not explicitly provided, but synthesis and purification are described. | unibe.ch |

| 6-chloro-6-oxo ethyl hexanoate | C₈H₁₃ClO₃ | δ: 4.14(2H, q, J=7.2Hz), 2.93(2H, t, J=6.8Hz), 2.33(2H, t, J=7.2Hz), 1.67-1.78(4H, m), 1.24(3H, t, J=7.2Hz) | google.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 6-chlorohept-6-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15ClO2/c1-3-12-9(11)7-5-4-6-8(2)10/h2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXFUPFGRUFLGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402245 |

Source

|

| Record name | Ethyl 6-chlorohept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148252-46-4 |

Source

|

| Record name | Ethyl 6-chlorohept-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 6 Chlorohept 6 Enoate and Analogous Haloalkene Esters

Stereocontrolled Formation of the Chloroalkenyl Moiety

The introduction of a chlorine atom onto a vinylic carbon with specific regiochemistry and stereochemistry is a critical step in the synthesis of compounds like Ethyl 6-chlorohept-6-enoate. Several powerful methods have been developed to construct this structural feature.

Regioselective Halogenation of Unsaturated Precursors

The direct addition of a chlorine source across a carbon-carbon multiple bond in a precursor molecule is a fundamental approach to creating the chloroalkenyl moiety. The key challenge is controlling the regioselectivity—that is, directing the chlorine atom to the desired carbon of the double or triple bond.

Hydrohalogenation of alkynes is a direct, atom-economical method for producing vinyl chlorides. acs.orgresearchgate.net The reaction involves the addition of hydrogen chloride (HCl) across the triple bond. For terminal alkynes, this addition can theoretically result in two different regioisomers: the Markovnikov product (chlorine on the more substituted carbon) and the anti-Markovnikov product. Controlling this selectivity is paramount. Recent advances have utilized novel chlorinating reagents and catalytic systems to achieve high regioselectivity. For instance, a reagent with a high concentration of HCl in a nonprotic, weakly basic medium like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) has proven effective. acs.orgorganic-chemistry.org

Other strategies involve the halosulfonylation of terminal alkynes, which can yield (E)-β-chloro vinylsulfones with high regio- and stereoselectivity using sulfonylhydrazides and an iron halide source. organic-chemistry.org Additionally, α,β-unsaturated carbonyl compounds can be converted to α-chloro-α,β-unsaturated carbonyls through a two-step process involving the addition of hydrochloric acid in the presence of Oxone, followed by elimination. organic-chemistry.org

| Unsaturated Precursor | Reagent/System | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| Terminal Alkyne | HCl/DMPU, Au/Al₂O₃ catalyst | Markovnikov Vinyl Chloride | High Regioselectivity | acs.org |

| Terminal Alkyne | Sulfonylhydrazide, Iron Halide, TBHP | (E)-β-chloro vinylsulfone | Regio- and Stereoselective | organic-chemistry.org |

| α,β-Unsaturated Carbonyl | 1. HCl, Oxone; 2. Et₃N | α-chloro-α,β-unsaturated carbonyl | Good Yields | organic-chemistry.org |

| Ynone/Ynamide | DMPU/HCl | β-chloro enones/enamides | Regio- and Stereoselective | organic-chemistry.org |

Catalytic Routes to Vinylic Chlorides

Transition metal catalysis offers a versatile and highly efficient platform for the synthesis of vinylic chlorides, often under mild conditions and with excellent control over selectivity. rsc.org These methods can utilize a wide range of starting materials.

Gold Catalysis: Heterogeneous nanogold catalysts, such as gold on alumina (B75360) (Au/Al₂O₃), have been successfully employed for the highly regioselective hydrochlorination of unactivated terminal alkynes. acs.org This method is notable for its tolerance of various functional groups, including esters and carboxylic acids, and its ability to be conducted in open air without the formation of overchlorination byproducts. acs.orgorganic-chemistry.org

Ruthenium Catalysis: Ruthenium complexes are effective catalysts for the hydrochlorination of alkynes and for more complex transformations. acs.orgnih.gov For example, a highly efficient ruthenium-catalyzed hydrochlorination of alkynes has been developed that achieves both good yield and selectivity, although it requires strict oxygen- and water-free conditions. acs.org Ruthenium catalysts can also mediate the formation of vinylidene intermediates from terminal alkynes, which can then be transformed into other products. nih.gov

Palladium and Copper Catalysis: Palladium and copper catalysts are widely used in cross-coupling reactions to form C-C and C-heteroatom bonds. nih.govacs.org Facile Pd-catalyzed methods allow for the conversion of vinyl triflates into vinyl halides. organic-chemistry.org Copper-catalyzed reactions can transform easily accessible alkenyl iodides into the corresponding vinyl chlorides with complete retention of the double bond geometry. organic-chemistry.org This is particularly useful for synthesizing stereochemically defined haloalkenes.

| Catalyst System | Precursor Type | Key Features | Reference |

|---|---|---|---|

| Heterogeneous Nanogold (e.g., Au/Al₂O₃) | Unactivated Alkynes | High regioselectivity (Markovnikov), tolerates diverse functional groups, open-air conditions. | acs.org |

| Ruthenium Complexes | Alkynes | Efficient hydrochlorination; can also be used in three-component couplings. | acs.orgnih.gov |

| Palladium Complexes | Vinyl Triflates, Arenes/Alkynes | Converts triflates to halides; enables C-H alkenylation to form vinyl chlorides. | organic-chemistry.orgnih.gov |

| Copper Iodide with Ligand | Alkenyl Iodides | Halogen exchange with full retention of double bond geometry. | organic-chemistry.org |

Multicomponent Coupling Strategies for Haloalkenes

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, provide a powerful and efficient route to complex molecules like haloalkenes. rsc.orgresearcher.lifenih.gov These strategies are valued for their high atom economy and ability to rapidly build molecular complexity.

A notable example is the ruthenium-catalyzed three-component coupling of an alkyne, an enone, and a halide ion to stereoselectively form E- or Z-vinyl halides. nih.gov The stereochemical outcome of this reaction can be controlled by the choice of solvent; polar solvents like DMF favor the E-isomer, while less polar solvents like acetone (B3395972) favor the Z-isomer. nih.gov This methodology allows for the assembly of a wide variety of substituted vinyl chlorides from simple, readily available starting materials. nih.gov

Another approach involves the combination of photoredox and transition metal catalysis, known as metallaphotoredox catalysis. rsc.org This dual catalytic system enables multicomponent couplings under very mild conditions, avoiding the need for high temperatures or sensitive organometallic reagents. These reactions can be used for the difunctionalization of alkenes and alkynes to construct C-C and C-X (where X is a heteroatom) bonds simultaneously. rsc.org Palladium-catalyzed cascade sequences have also been designed for elegant three-component processes that involve the formation of haloalkene intermediates en route to complex heterocyclic structures. beilstein-journals.org

Esterification Protocols and Derivatives Synthesis

The formation of the ethyl ester group is the second key transformation in synthesizing the target molecule. This can be achieved through several classic and modern esterification techniques.

Acid-Catalyzed Esterification Approaches

The most traditional method for converting a carboxylic acid into an ester is the Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.com This reaction involves heating a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgmasterorganicchemistry.com

The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. organic-chemistry.orgmasterorganicchemistry.com This is typically accomplished in two ways:

Using a large excess of the alcohol, which also often serves as the solvent. masterorganicchemistry.commasterorganicchemistry.com

Removing water as it is formed, for example, by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester. masterorganicchemistry.comlibretexts.org Evidence from isotopic labeling experiments confirms that the oxygen atom from the alcohol becomes the ester's alkoxy oxygen. libretexts.org

| Catalyst | Chemical Name | Typical Conditions | Reference |

|---|---|---|---|

| H₂SO₄ | Sulfuric Acid | Concentrated, catalytic amount, reflux in excess alcohol. | masterorganicchemistry.com |

| p-TsOH | p-Toluenesulfonic Acid | Catalytic amount, often with azeotropic removal of water. | organic-chemistry.org |

| HCl | Hydrochloric Acid | Can be used as a solution in the alcohol or as a gas. | masterorganicchemistry.com |

| Lewis Acids (e.g., Sc(OTf)₃) | Scandium(III) triflate | Can catalyze esterification under milder conditions. | organic-chemistry.org |

Acylation and Transesterification Methods

Besides direct acid-catalyzed esterification, acylation and transesterification offer powerful alternatives that can often be performed under milder conditions and may be more suitable for sensitive substrates. organic-chemistry.orgugent.be

Acylation involves reacting an alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. These reactions are typically fast and irreversible, avoiding the equilibrium limitations of Fischer esterification. The reaction of an alcohol with an acyl chloride, for instance, is often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Transesterification is the process of converting one ester into another by reacting it with an alcohol. organic-chemistry.org This reaction can be catalyzed by either acids or bases. It is also an equilibrium process, and an excess of the new alcohol is used to drive the reaction to completion. researchgate.net This method is particularly useful when the desired ester is difficult to form directly from the corresponding carboxylic acid. A wide range of molecular catalysts have been developed to facilitate transesterification, including those based on lanthanides, indium, yttrium, and N-heterocyclic carbenes (NHCs). ugent.beresearchgate.net For example, NHCs have been shown to be efficient catalysts for the acylation of secondary alcohols at room temperature. organic-chemistry.org

| Catalyst Class | Example Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Lewis Acids | Indium(III) Halides | Transesterification | Effective for acylating tertiary alcohols. | ugent.beresearchgate.net |

| Lewis Acids | Yttrium Complexes | Transesterification | High turnover numbers; selective for primary over secondary alcohols. | ugent.beresearchgate.net |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Transesterification/Acylation | Catalyzes reactions at room temperature with low catalyst loadings. | ugent.beorganic-chemistry.org |

| Organocatalysts | 4-(Dimethylamino)pyridine (DMAP) | Acylation with Anhydrides | Highly efficient promoter, can be used solvent-free. | organic-chemistry.org |

Formation from Carboxylic Acid Halides and Related Derivatives

The synthesis of esters from carboxylic acid halides, particularly acyl chlorides, is a fundamental and widely utilized transformation in organic chemistry. libretexts.orgyoutube.com This method is highly effective for the preparation of esters like this compound from its corresponding acyl chloride, 6-chlorohept-6-enoyl chloride. The reaction proceeds through a nucleophilic acyl substitution mechanism.

The process involves the reaction of the acyl chloride with an alcohol, in this case, ethanol, to yield the desired ethyl ester. A base, such as pyridine, is often added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.org The irreversibility of this reaction, due to the formation of a stable chloride ion leaving group, makes it a highly efficient method for ester synthesis. libretexts.org

A general representation of this synthetic approach is depicted below:

General Reaction Scheme: R-COCl + R'-OH → R-COOR' + HCl

For the specific synthesis of this compound, the reaction would be:

Specific Reaction: Cl(CH₂)₄C(Cl)=CH₂ + CH₃CH₂OH → Cl(CH₂)₄C(COOCH₂CH₃)=CH₂ + HCl

The reactivity of the acyl chloride is paramount to the success of this transformation. The carbonyl carbon is rendered highly electrophilic by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, facilitating the nucleophilic attack by the alcohol.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. researchgate.net For haloalkene esters such as this compound, where a chlorine atom is attached to a vinylic carbon, palladium-catalyzed methodologies are particularly relevant. rsc.org These reactions offer a versatile platform for introducing a wide array of substituents at the chlorinated carbon, thereby enabling the synthesis of diverse and complex molecules.

Palladium-Mediated Carbon-Carbon Bond Formations

Palladium complexes are exceptional catalysts for a variety of cross-coupling reactions due to their ability to cycle between different oxidation states, typically Pd(0) and Pd(II), which facilitates the key steps of oxidative addition, transmetalation, and reductive elimination. yonedalabs.com Vinylic chlorides, while generally less reactive than the corresponding bromides and iodides, can effectively participate in these transformations under optimized reaction conditions, often requiring the use of specific ligands to enhance catalyst activity. researchgate.netrsc.org

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. yonedalabs.commusechem.com This reaction is widely used due to the stability, low toxicity, and commercial availability of many organoboron reagents. organic-chemistry.org

For a vinylic chloride like this compound, a Suzuki-Miyaura coupling would involve its reaction with a boronic acid (e.g., an arylboronic acid) to form a new carbon-carbon bond at the site of the chlorine atom. The catalytic cycle generally involves the oxidative addition of the vinylic chloride to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by the base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com The choice of ligand is crucial for the successful coupling of less reactive vinyl chlorides. organic-chemistry.orgrsc.org

Below is a table summarizing representative conditions for the Suzuki-Miyaura coupling of analogous vinyl chlorides.

| Vinyl Chloride Substrate | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 1-Chloro-1-octene | Phenylboronic acid | Pd(OAc)₂ / SPhos | CsF | Isopropanol | 85 |

| 2-Chlorostyrene | 4-Methylphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 92 |

| 3-Chloro-2-methylpropene | 2-Naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 78 |

This data is representative of Suzuki-Miyaura couplings of analogous vinylic chlorides and does not represent specific experimental results for this compound.

The Negishi coupling involves the palladium- or nickel-catalyzed reaction of an organohalide with an organozinc reagent. organic-chemistry.orgsynarchive.com This methodology is known for its high reactivity and functional group tolerance. chem-station.com The organozinc reagents are typically prepared in situ from the corresponding organohalide and activated zinc metal. nih.gov

In the context of this compound, a Negishi coupling would enable the introduction of various alkyl, aryl, or vinyl groups. The catalytic cycle is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation with the organozinc compound, and reductive elimination. chem-station.com The use of commercially available and highly active catalysts has made the Negishi coupling a general method for the cross-coupling of aryl and vinyl chlorides. researchgate.net

The following table provides examples of Negishi coupling reactions with analogous vinyl chloride substrates.

| Vinyl Chloride Substrate | Organozinc Reagent | Catalyst | Solvent | Yield (%) |

| (Z)-1-Chloro-1-hexene | Phenylzinc chloride | Pd(P(t-Bu)₃)₂ | THF | 95 |

| 2-Chloro-1,3-butadiene | Benzylzinc bromide | Pd(dppf)Cl₂ | THF | 88 |

| 1-Chloro-2,2-diphenylethene | Ethylzinc iodide | Ni(acac)₂ / PPh₃ | DMA | 75 |

This data is representative of Negishi couplings of analogous vinylic chlorides and does not represent specific experimental results for this compound.

The Stille coupling utilizes organostannanes (organotin compounds) as the coupling partners for organohalides, catalyzed by palladium. organic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. organic-chemistry.org The reaction is versatile and tolerates a wide range of functional groups. rsc.org For a substrate like this compound, the Stille coupling could be employed to introduce various organic moieties.

The Hiyama coupling employs organosilanes as the nucleophilic partner in a palladium-catalyzed cross-coupling with organohalides. wikipedia.orgorganic-chemistry.org Organosilanes are attractive reagents due to their low toxicity, stability, and environmental friendliness. organic-chemistry.org A crucial aspect of the Hiyama coupling is the activation of the organosilane, typically with a fluoride (B91410) source or a base, to facilitate the transmetalation step. wikipedia.org This reaction is applicable to the coupling of vinyl chlorides. rsc.org

The table below presents illustrative examples of Stille and Hiyama couplings involving vinyl chlorides.

| Coupling Reaction | Vinyl Chloride Substrate | Organometallic Reagent | Catalyst System | Activator/Additive | Solvent | Yield (%) |

| Stille | 1-Chloro-1-cyclohexene | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | - | Toluene | 82 |

| Stille | 2-Chloroacrylonitrile | Trimethyl(phenyl)stannane | PdCl₂(PPh₃)₂ | CuI | NMP | 79 |

| Hiyama | (E)-1-Chloro-1-decene | Phenyltrimethoxysilane | Pd(OAc)₂ / TADDOLP(O)H | TBAF | Dioxane | 90 |

| Hiyama | 3-Chlorocyclopentene | Vinyltrimethoxysilane | PdCl₂ / PCy₃ | NaOH | H₂O | 85 |

This data is representative of Stille and Hiyama couplings of analogous vinylic chlorides and does not represent specific experimental results for this compound.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgyoutube.com This reaction is a powerful tool for the synthesis of substituted alkenes. organic-chemistry.org For a vinylic chloride such as this compound, the Heck reaction would involve its coupling with an alkene to generate a new, more complex diene system.

The catalytic cycle of the Heck reaction involves the oxidative addition of the vinyl chloride to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. youtube.com While vinyl bromides and iodides are more commonly used, protocols for the Heck reaction of vinyl chlorides have been developed. organic-chemistry.org

Representative Heck reaction protocols with analogous vinyl chlorides are shown in the table below.

| Vinyl Chloride Substrate | Alkene | Catalyst System | Base | Solvent | Yield (%) |

| Chlorostyrene | Ethyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 88 |

| 1-Chloro-1-cyclohexene | Styrene | PdCl₂ / dpppO | NaOAc | DMSO | 76 |

| 2-Chloro-2-butene | Methyl vinyl ketone | Palladacycle/phosphine ylide | K₂CO₃ | NMP | 81 |

This data is representative of Heck reactions of analogous vinylic chlorides and does not represent specific experimental results for this compound.

Sonogashira-Type Coupling for β-Haloenol Esters

The Sonogashira reaction is a powerful cross-coupling method used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org In the context of synthesizing precursors to compounds like this compound, the Sonogashira coupling of β-haloenol esters with terminal alkynes is particularly relevant. mdpi.comresearchgate.net

This methodology allows for the successful coupling of a wide range of (Z)- and (E)-β-haloenol esters, including chlorides, bromides, and iodides, with both aliphatic and aromatic alkynes. mdpi.comresearchgate.net A key advantage of this reaction is the complete preservation of the carbon-carbon double bond's stereochemistry from the starting haloalkene ester into the resulting enynyl ester product. mdpi.comresearchgate.net The ynone intermediates, generated in situ from acid chlorides and terminal alkynes, can be directly converted to the target molecules. nih.gov

The general applicability of this reaction is demonstrated in the table below, which showcases typical pairings of substrates and the high yields achieved.

| β-Haloenol Ester Substrate | Alkyne Coupling Partner | Catalyst System | Base | Yield (%) | Reference |

| (Z)-β-Iodoenol acetate | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | 95% | mdpi.com |

| (E)-β-Bromoenol acetate | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | 88% | mdpi.com |

| (Z)-β-Chloroenol pivalate | Trimethylsilylacetylene | Pd(dba)₂ / XPhos / CuI | Cs₂CO₃ | 85% | mdpi.comresearchgate.net |

| (E)-β-Iodoenol benzoate | Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | 92% | mdpi.com |

This table presents illustrative data synthesized from findings on Sonogashira couplings of analogous compounds.

The resulting enynyl esters are valuable intermediates themselves, often used in subsequent metal-catalyzed or halogen-induced cyclization reactions to generate polysubstituted furans. mdpi.comresearchgate.net

Nickel and Copper-Catalyzed Alternatives for Chloroalkene Activation

While palladium catalysts are highly effective, there is growing interest in alternatives using more earth-abundant and cost-effective metals like nickel and copper. These metals offer unique reactivity profiles for the activation of chloroalkenes, which are often less reactive than their bromo or iodo counterparts.

Nickel Catalysis: Nickel catalysts have proven particularly adept at activating the strong carbon-chlorine bond in chloroalkenes. youtube.com Nickel's ability to readily switch between multiple oxidation states (Ni(0), Ni(I), Ni(II), etc.) opens up diverse mechanistic pathways for cross-coupling. youtube.com Reductive cross-coupling reactions catalyzed by nickel are a powerful strategy, allowing for the coupling of two electrophiles, such as a chloroalkene and a benzylic chloride, under mild conditions and with high functional group tolerance. researchgate.net This approach avoids the need to prepare and handle sensitive organometallic reagents. researchgate.net

Copper Catalysis: Copper has emerged as a versatile and economical catalyst for a variety of cross-coupling reactions. rsc.org Copper-catalyzed systems can effectively couple organometallic reagents (containing boron, silicon, magnesium, etc.) with haloalkenes. rsc.org A notable advantage is that some copper-catalyzed reactions can proceed without specialized ligands, simplifying the reaction setup. rsc.org For the synthesis of enol esters, a mild, nondecarboxylative Chan-Lam-Evans type cross-coupling has been developed using a copper catalyst to couple potassium alkenyltrifluoroborate salts with carboxylic acids. organic-chemistry.org This method is stereospecific, preserving the geometry of the starting alkene. organic-chemistry.org

Ligand Design and Catalyst Optimization for Cross-Coupling Efficiency

The efficiency, selectivity, and scope of metal-catalyzed cross-coupling reactions are critically dependent on the ligands coordinated to the metal center. Ligand design is therefore a key area of research for optimizing the synthesis of haloalkene esters.

Ligands influence the catalyst's performance in several ways:

Steric Properties: The bulkiness of a ligand can control which substrates can access the metal center and can favor reductive elimination, the final step in product formation. yale.edu

Electronic Properties: The electron-donating or electron-withdrawing nature of a ligand modulates the reactivity of the metal center, affecting key steps like oxidative addition.

Chelation: Bidentate or multidentate ligands can bind to the metal at multiple points, creating a more stable and well-defined catalytic species, which can lead to higher selectivity. yale.edu

For palladium-catalyzed reactions, bulky biaryl monophosphine ligands and N-heterocyclic carbene (NHC) ligands are frequently used due to their ability to promote high catalytic activity. yale.edu In copper catalysis, the rational design of chiral anionic N,N,N-ligands has been instrumental in developing enantioconvergent cross-couplings, enabling the construction of challenging quaternary carbon centers. sustech.edu.cn The systematic screening and tuning of ligand structures, such as modifying substituents on quinoline-based ligands for Hiyama-type couplings, is essential for maximizing reaction yields. nih.gov

| Catalyst System | Ligand Type | Role of Ligand | Impact on Efficiency | Reference |

| Palladium(II) | Quinoline-based | Steric & Electronic Tuning | Essential for enabling C(sp³)–H cross-coupling with arylsilanes. | nih.gov |

| Copper(I) | Chiral Anionic N,N,N | Asymmetric Induction | Enables enantioconvergent coupling of alkyl halides with alkynes. | sustech.edu.cn |

| Nickel(0) | Bulky Monodentate Phosphine | Promotes Oxidative Addition | Superior to bidentate ligands for C-O bond activation. | youtube.com |

| Palladium(0) | Biaryl Monophosphine | Stabilizes Active Species | Improves rates of oxidative addition and reductive elimination. | yale.edu |

This table summarizes the impact of different ligand classes on catalyst performance in analogous cross-coupling reactions.

Innovative and Sustainable Synthetic Routes

One-Pot and Cascade Reaction Sequences for Haloalkene Esters

For the synthesis of haloalkene esters and their analogues, several innovative one-pot procedures have been developed:

Sequential Sonogashira Coupling/Hydrohalogenation: This method allows for the synthesis of (Z)-β-halovinyl ketones from terminal alkynes and acid chlorides in a single pot. The ynone intermediate is generated in situ and then undergoes hydrohalogenation using the hydrogen halide salt produced as a byproduct, avoiding the need for an external halogen source. nih.gov

Dehydration of β-Ketoesters: A one-pot method has been described for the dehydration of β-ketoesters to selectively form alkynyl or allenyl esters through a common vinyl triflate intermediate. nih.gov

Simultaneous Esterification/Elimination: Dehydroalanine esters have been synthesized in a one-pot process from N-protected serines and haloalkanes, where a single base mediates both the esterification and the elimination steps. nih.gov

These multi-bond-forming events in a single operation are highly valued for their ability to rapidly build molecular complexity from simple starting materials. acs.org

Asymmetric Synthesis of Chiral Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a central goal of modern organic chemistry, particularly for pharmaceutical applications. Asymmetric synthesis refers to methods that produce unequal amounts of stereoisomers. uwindsor.ca For haloalkene esters, this involves creating chiral centers with a specific three-dimensional arrangement.

Key strategies for asymmetric synthesis include:

Chiral Catalysts: A small amount of a chiral, non-racemic catalyst is used to create a chiral environment that favors the formation of one enantiomer over the other. uwindsor.ca This is a highly sought-after approach due to its efficiency. A nickel-catalyzed enantioconvergent coupling of racemic alkyl halides with olefins in the presence of a hydrosilane provides a direct route to esters of enantioenriched dialkyl carbinols. nih.gov

Chiral Auxiliaries: An achiral starting material is temporarily attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction before being removed, yielding an enantioenriched product. du.ac.in

Chiral Reagents: A stoichiometric amount of a chiral reagent is used to convert an achiral substrate into a chiral product. du.ac.in

A notable example is the catalytic enantioselective synthesis of branched allylic esters from prochiral (Z)-allylic alcohols. nih.gov In this process, a palladium(II) catalyst with a chiral ligand mediates the reaction between an allylic trichloroacetimidate (B1259523) and a carboxylic acid to produce the chiral ester with high enantiomeric purity. nih.gov Similarly, photoinduced, copper-catalyzed methods have been developed for the enantioconvergent cross-coupling of racemic tertiary alkyl halides with amines, demonstrating the power of combining light energy with asymmetric catalysis. nih.gov

Green Chemistry Approaches in Functionalized Ester Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bioengineer.org In the synthesis of functionalized esters, this involves a shift toward more sustainable and environmentally benign practices.

Key green chemistry principles applied to ester synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Cross-dehydrogenative coupling (CDC) reactions are a prime example, forming C-O bonds directly from C-H bonds and carboxylic acids, with water as the only byproduct. labmanager.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives. Water is an ideal green solvent, and Sonogashira couplings have been successfully performed in water using surfactants. organic-chemistry.org Dimethylisosorbide (DMI), a bio-derived solvent, has also been shown to be effective for palladium-catalyzed cross-coupling reactions. organic-chemistry.org

Catalysis: Using catalytic reagents in small amounts is preferable to using stoichiometric reagents. researchgate.net This includes biocatalysis, where enzymes (like lipases) are used to catalyze esterification under mild conditions, reducing energy consumption and byproducts. researchgate.net

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources. The development of catalysts that can convert biomass-derived molecules into valuable esters is an active area of research. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov Heterogeneous catalysts, such as Ru/NbOₓ, have been developed for alkoxycarbonylation at ambient pressure, offering high efficiency and CO utilization. nih.govcardiff.ac.uk

Recent advances include the development of bimetallic oxide nanocluster catalysts (e.g., RhRuOₓ) that use molecular oxygen as the sole oxidant, replacing toxic and hazardous oxidants and producing only water as a byproduct. labmanager.combritishwaterfilter.com

Investigating the Chemical Reactivity and Transformation Pathways of Ethyl 6 Chlorohept 6 Enoate

Transformations Involving the Chloroalkene Functionality

The chloroalkene group, characterized by a carbon-carbon double bond with a chlorine atom attached to one of the vinylic carbons, is the site of several important chemical reactions.

Nucleophilic Substitution at the Vinylic Carbon

Direct nucleophilic substitution at a vinylic carbon, such as the one in ethyl 6-chlorohept-6-enoate, is generally a challenging transformation. Unlike SN2 reactions at sp3-hybridized carbons, backside attack is sterically hindered by the molecular geometry of the alkene. Furthermore, the SN1 pathway is unfavorable due to the instability of the resulting vinylic cation.

However, substitution can occur under specific conditions, typically through an addition-elimination mechanism. organic-chemistry.orgdntb.gov.ua This pathway requires a strong nucleophile and often works best when the double bond is activated by electron-withdrawing groups that can stabilize the intermediate carbanion. For this compound, the reaction would proceed as shown in Table 1.

Table 1: Proposed Nucleophilic Vinylic Substitution Reactions

| Nucleophile (Nu⁻) | Proposed Product | Reaction Conditions |

|---|---|---|

| Sodium thiophenoxide (PhSNa) | Ethyl 6-(phenylthio)hept-6-enoate | Polar aprotic solvent (e.g., DMF, HMPA) |

| Sodium methoxide (B1231860) (NaOMe) | Ethyl 6-methoxyhept-6-enoate | High temperature, polar solvent |

This table presents hypothetical transformations based on established reactivity patterns for vinyl halides.

Electrophilic Additions to the Alkene Double Bond

The double bond in this compound can undergo electrophilic addition reactions. quimicaorganica.org In the reaction with a protic acid like hydrogen chloride (HCl), the proton (H⁺) acts as the electrophile, attacking the π-electrons of the double bond. libretexts.org This addition typically follows Markovnikov's rule, where the proton adds to the carbon atom that results in the formation of the more stable carbocation intermediate.

In the case of this compound, the chlorine atom and the distant ethyl ester group both exert an electron-withdrawing inductive effect. This destabilizes a potential carbocation at the adjacent carbon (C6). Therefore, the proton would preferentially add to C6, placing the positive charge on C7, where it is subsequently attacked by the chloride ion.

Table 2: Predicted Products of Electrophilic Addition

| Reagent | Intermediate Carbocation | Final Product | Regioselectivity |

|---|---|---|---|

| HCl | Carbocation at C7 | Ethyl 6,7-dichloroheptanoate | Markovnikov |

| HBr | Carbocation at C7 | Ethyl 6-bromo-7-chloroheptanoate | Markovnikov |

This table outlines predicted outcomes based on the principles of electrophilic addition and carbocation stability.

Halogenation, for instance with Br₂, proceeds via a different mechanism involving a cyclic bromonium ion intermediate, leading to an anti-addition product. lasalle.edulibretexts.org

Radical Reactions and Halogen Atom Transfer Processes

The carbon-chlorine bond in the chloroalkene functionality can participate in radical reactions. One significant process is atom transfer radical polymerization (ATRP), where the C-Cl bond can be homolytically cleaved by a transition metal catalyst to initiate polymerization. While ATRP is commonly applied to simple monomers like vinyl chloride, the principle demonstrates the accessibility of radical pathways for this functional group. rsc.orgrsc.org

Another important radical-mediated transformation is radical cyclization. orgsyn.orgnih.gov A radical generated elsewhere in the molecule can add across the double bond. For instance, if a radical were generated at C2, it could potentially undergo an intramolecular cyclization. The regioselectivity of such cyclizations is governed by Baldwin's rules, with 5-exo and 6-endo pathways often being favored. Halogen-atom transfer (XAT) is a key mechanism for generating alkyl radicals from alkyl halides, often driven by photoredox catalysis, which could also be applied here. acs.org

Metal-Halogen Exchange and Organometallic Species Formation

Metal-halogen exchange is a powerful method for converting organic halides into organometallic reagents. wikipedia.orgnih.gov Vinyl chlorides can react with strong organometallic bases, such as tert-butyllithium, to replace the chlorine atom with a metal, typically lithium. wikipedia.org This reaction is generally fast and proceeds with retention of the double bond's stereochemistry. wikipedia.org

For this compound, this would lead to the formation of a vinyllithium (B1195746) species. However, a significant challenge in this transformation is the presence of the electrophilic ethyl ester group. The highly nucleophilic organolithium reagent formed in situ could potentially react intramolecularly with the ester, leading to side products. wikipedia.org To circumvent this, the reaction would need to be performed at very low temperatures.

Table 3: Formation and Potential Reaction of Organometallic Intermediate

| Reagent | Organometallic Intermediate | Potential Intramolecular Reaction |

|---|---|---|

| t-BuLi | Ethyl 6-lithiohept-6-enoate | Cyclization via attack on the ester carbonyl |

This table illustrates the formation of an organometallic species and a potential competing intramolecular reaction pathway.

Reactivity of the Ethyl Ester Group

The ethyl ester is the second key functional group, primarily susceptible to nucleophilic acyl substitution reactions.

Nucleophilic Acyl Substitution Reactions (e.g., Hydrolysis, Aminolysis)

The ester functionality of this compound can be readily transformed through nucleophilic acyl substitution.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. github.iolibretexts.org

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄). libretexts.org The equilibrium can be driven towards the products by using a large excess of water.

Base-catalyzed hydrolysis (Saponification): This is an irreversible process where the ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com The reaction yields an alcohol (ethanol) and the carboxylate salt of the acid. Subsequent acidification is required to obtain the free carboxylic acid, 6-chlorohept-6-enoic acid. masterorganicchemistry.com

Aminolysis: The reaction of the ester with ammonia (B1221849) or a primary or secondary amine yields the corresponding amide. This reaction is typically slower than hydrolysis and may require heating.

Table 4: Nucleophilic Acyl Substitution Reactions of the Ester Group

| Reagent | Conditions | Product | Reaction Type |

|---|---|---|---|

| H₂O, H⁺ | Heat, reflux | 6-Chlorohept-6-enoic acid + Ethanol | Acid-catalyzed Hydrolysis |

| 1. NaOH, H₂O2. H₃O⁺ | 1. Heat2. Acid workup | 6-Chlorohept-6-enoic acid + Ethanol | Saponification |

| NH₃ | Heat | 6-Chlorohept-6-enamide + Ethanol | Aminolysis |

This table summarizes the outcomes of common nucleophilic acyl substitution reactions on the ethyl ester functionality.

Reductive Transformations of the Ester Moiety

The ester functional group in this compound can be selectively reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents, as esters are less reactive than aldehydes or ketones. ucalgary.ca

Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing esters to primary alcohols. ucalgary.camasterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic acyl substitution, followed by a nucleophilic addition, effectively adding two hydride ions to the carbonyl carbon. ucalgary.ca The intermediate aldehyde is more reactive than the starting ester, ensuring the reaction proceeds to the alcohol. ucalgary.ca It is important to note that less reactive hydrides, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for this transformation. ucalgary.calibretexts.org

The general transformation is as follows:

Reactant: this compound

Reagent: Lithium aluminum hydride (LiAlH₄)

Product: 6-chlorohept-6-en-1-ol

This reduction provides a pathway to di-functionalized heptene (B3026448) derivatives, where the terminal positions are occupied by a vinyl chloride and a primary alcohol, respectively. These products can serve as versatile building blocks for further synthetic manipulations.

| Starting Material | Reagent | Product | Notes |

|---|---|---|---|

| This compound | 1. LiAlH₄ 2. H₃O⁺ workup | 6-chlorohept-6-en-1-ol | Powerful reducing agent required; NaBH₄ is ineffective. ucalgary.calibretexts.org |

Enolate Chemistry and Condensation Reactions (e.g., Claisen, Dieckmann)

The presence of α-hydrogens (protons on the carbon adjacent to the ester carbonyl) allows this compound to participate in enolate chemistry. masterorganicchemistry.com Enolates are potent carbon nucleophiles and are central to many carbon-carbon bond-forming reactions. masterorganicchemistry.comlibretexts.org

Claisen Condensation: This is a fundamental reaction of esters that forms a β-keto ester. masterorganicchemistry.compdx.edu It involves the reaction of two ester molecules in the presence of a strong base. wikipedia.org One molecule is converted into an enolate, which then attacks the carbonyl carbon of the second molecule. wikipedia.org

Dieckmann Condensation: When the enolate and the ester functional groups are present within the same molecule, an intramolecular Claisen condensation can occur, known as the Dieckmann condensation or Dieckmann cyclization. masterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org This reaction is particularly effective for forming stable five- and six-membered rings. masterorganicchemistry.comlibretexts.orgchemistrysteps.com Given the structure of this compound, it is not a diester and thus cannot undergo a standard Dieckmann condensation on its own. However, if it were first converted to a diester (e.g., by reaction with a malonic ester derivative followed by further steps), the resulting molecule could be a substrate for Dieckmann cyclization. For a molecule like a 1,7-diester, the mechanism involves deprotonation at an α-carbon to form an enolate, which then attacks the other ester carbonyl intramolecularly to form a six-membered cyclic β-keto ester. libretexts.orgchemistrysteps.com A full equivalent of base is required because the final deprotonation of the resulting β-keto ester is the thermodynamic driving force of the reaction. wikipedia.orgchemistrysteps.com

The general steps for a Dieckmann condensation are:

Enolate Formation: A strong base (e.g., sodium ethoxide) removes an α-hydrogen. libretexts.org

Nucleophilic Attack: The enolate attacks the second ester carbonyl intramolecularly. libretexts.org

Elimination: The tetrahedral intermediate collapses, expelling the alkoxide leaving group to form a cyclic β-keto ester. libretexts.org

Deprotonation: The base deprotonates the newly formed, acidic β-keto ester, driving the reaction to completion. libretexts.org

Protonation: An acidic workup protonates the enolate to yield the final product. libretexts.org

Chemo- and Regioselective Reactions

The presence of three distinct functional moieties—the alkene, the halogen (as part of the vinyl chloride), and the ester—presents challenges and opportunities for selective chemical transformations. pearson.compressbooks.pubmasterorganicchemistry.comlibretexts.orglibretexts.org

Differentiating Reactivity of Alkene vs. Ester vs. Halogen

Chemoselectivity is crucial when working with multifunctional molecules like this compound. The relative reactivity of the functional groups allows for specific transformations.

Ester: The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be reduced by strong reducing agents like LiAlH₄, as discussed previously.

Vinyl Chloride: The vinyl chloride is generally unreactive towards typical nucleophilic substitution (Sₙ2) reactions. However, the carbon-chlorine bond can be activated by transition metal catalysts, making it a prime site for cross-coupling reactions. rsc.org The double bond itself can undergo addition reactions, though the presence of the electron-withdrawing chlorine atom influences its reactivity compared to a simple alkene.

Alkene: The carbon-carbon double bond can participate in reactions such as hydrogenation or dihydroxylation. The challenge lies in performing these reactions without affecting the other functional groups.

By carefully selecting reagents and reaction conditions, one functional group can be targeted while leaving the others intact. For example, the reduction of the ester with LiAlH₄ typically does not affect the vinyl chloride. Conversely, palladium-catalyzed cross-coupling reactions can be performed at the C-Cl bond without disturbing the ester group.

Tandem and Cyclization Reactions

The structure of this compound is well-suited for intramolecular reactions that lead to the formation of cyclic compounds. These tandem or cyclization reactions can be initiated at different points in the molecule.

One potential pathway involves radical cyclization. The formation of a radical at a position along the alkyl chain could lead to an intramolecular addition to the double bond of the vinyl chloride, forming a cyclic product. Studies on similar substrates have shown that 5-exo radical cyclizations are often favored. nsf.gov

Another powerful strategy involves transition-metal-catalyzed intramolecular reactions. For example, an intramolecular Heck reaction could be envisioned. If a suitable organometallic species were formed elsewhere in the molecule, it could add across the vinyl chloride double bond under palladium catalysis, leading to a cyclic structure.

Catalytic Activation and Directed Transformations

Catalysis, particularly with transition metals, offers a powerful means to selectively activate and transform specific functional groups within this compound. mdpi.comnih.govdntb.gov.ua

Transition Metal-Catalyzed Selectivity

The vinyl chloride moiety is an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.org Palladium complexes are particularly effective for activating the C-Cl bond. rsc.orgsemanticscholar.org

Common cross-coupling reactions applicable to vinyl chlorides include:

Suzuki-Miyaura Coupling: This reaction pairs the vinyl chloride with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. nobelprize.orgsemanticscholar.org This would replace the chlorine atom with the organic group from the boron reagent.

Heck Reaction: This involves the coupling of the vinyl chloride with an alkene, catalyzed by palladium. It results in the formation of a new, more substituted alkene.

Stille Coupling: This reaction utilizes an organotin reagent as the coupling partner with the vinyl chloride, also catalyzed by palladium.

Sonogashira Coupling: This reaction couples the vinyl chloride with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst, to form a conjugated enyne system.

These catalytic methods are highly valuable because they proceed with high selectivity at the vinyl chloride, leaving the ester group untouched under typical reaction conditions. This selective activation allows for the complex and targeted elaboration of the molecular scaffold. rsc.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | Pd(0) complex + Base | Substituted Alkene (R replaces Cl) |

| Heck | Alkene (R'-CH=CH₂) | Pd(0)/Pd(II) complex + Base | Substituted Alkene |

| Stille | Organotin Reagent (R-SnBu₃) | Pd(0) complex | Substituted Alkene (R replaces Cl) |

| Sonogashira | Terminal Alkyne (R'-C≡CH) | Pd(0) complex + Cu(I) salt + Base | Conjugated Enyne |

Organocatalysis and Biocatalytic Approaches

The dual functionality of this compound, possessing both an electron-deficient alkene (due to the chlorine atom) and an ester group, makes it a candidate for a variety of organocatalytic and biocatalytic transformations. These methods offer green and highly selective alternatives to traditional metal-based catalysis.

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. nih.gov For a substrate like this compound, several organocatalytic strategies could be envisioned, primarily targeting the vinyl chloride and ester moieties.

Asymmetric Conjugate Addition: The electron-withdrawing nature of the chlorine atom activates the double bond for nucleophilic attack. Chiral organocatalysts, such as cinchona alkaloids or diarylprolinol silyl (B83357) ethers, could mediate the asymmetric conjugate addition of various nucleophiles (e.g., malonates, nitroalkanes, thiols) to the double bond. This approach is well-documented for α,β-unsaturated esters and ketones, affording chiral products with high enantioselectivity. nih.govacs.orgmdpi.com For instance, a chiral imidazoline (B1206853) catalyst has been shown to be effective in the conjugate addition of nitroalkanes to α,β-unsaturated enones. acs.org

Nucleophilic Vinylic Substitution (SNV): The vinyl chloride moiety can undergo nucleophilic vinylic substitution. Organocatalysts, particularly phase-transfer catalysts derived from cinchona alkaloids, have been successfully employed in the enantioselective SNV of α-chloroalkenones with α-substituted-α-cyanoacetates. organic-chemistry.org This suggests that a similar strategy could potentially be applied to this compound, allowing for the introduction of various substituents at the 6-position with stereocontrol. The reaction typically proceeds through an addition-elimination mechanism. organic-chemistry.org

The table below illustrates representative organocatalytic transformations on substrates analogous to this compound.

| Reaction Type | Substrate Type | Catalyst Example | Nucleophile | Product Type | Ref. |

| Asymmetric Aldol | α,β-Unsaturated Ketoester | Chiral Diamine | Acetone (B3395972) | β-Hydroxy Ketoester | nih.gov |

| Asymmetric Peroxidation | γ,δ-Unsaturated β-Keto Ester | 9-Amino Cinchona Derivative | Cumene Hydroperoxide | δ-Peroxy-β-Keto Ester | nih.gov |

| Nucleophilic Vinylic Substitution | α-Chloroalkenone | Dimeric Cinchona Alkaloid | α-Substituted-α-Cyanoacetate | Vinyl-Substituted All-Carbon Quaternary Stereocenter | organic-chemistry.org |

Biocatalytic Approaches

Biocatalysis uses enzymes to perform chemical transformations, often with exceptional selectivity and under mild conditions. tudelft.nl

Ene-Reductases (ERs): The most probable biocatalytic transformation for this compound is the asymmetric reduction of its carbon-carbon double bond. Ene-reductases, a class of flavin-dependent enzymes from the Old Yellow Enzyme (OYE) family, are highly efficient in catalyzing the stereoselective reduction of activated alkenes. researchgate.netacsgcipr.org These enzymes reduce C=C bonds conjugated to electron-withdrawing groups such as esters, ketones, or nitro groups. acsgcipr.org Research has shown that ERs can tolerate halogen-substituted substrates, making the enzymatic reduction of the vinyl chloride moiety in this compound a feasible pathway to obtain a chiral chloroalkane. nih.gov This reaction requires a nicotinamide (B372718) cofactor like NAD(P)H, which is typically regenerated in situ. acsgcipr.org

Dehalogenases: Another potential biocatalytic route involves the cleavage of the carbon-chlorine bond. Haloalkane dehalogenases are enzymes capable of hydrolyzing haloalkanes to their corresponding alcohols. wikipedia.org While these enzymes typically act on saturated alkyl halides, some have shown activity towards other types of halogenated compounds. acsgcipr.org The application of a dehalogenase could potentially convert the vinyl chloride to an enol, which would then tautomerize to a ketone.

Hydrolases: The ester group of the molecule is susceptible to hydrolysis catalyzed by lipases or esterases. This would yield 6-chlorohept-6-enoic acid and ethanol. Enzymatic hydrolysis is a common and efficient process, often performed in aqueous media under mild pH and temperature conditions. mdpi.com

The following table summarizes potential biocatalytic reactions.

| Reaction Type | Enzyme Class | Substrate Moiety Targeted | Potential Product | Ref. |

| Asymmetric Alkene Reduction | Ene-Reductase (ER) | Vinyl Chloride | Ethyl (6R)- or (6S)-6-chloroheptanoate | researchgate.netnih.gov |

| Dehalogenation | Haloalkane Dehalogenase | Vinyl Chloride | Ethyl 6-oxoheptanoate | wikipedia.orgacsgcipr.org |

| Hydrolysis | Lipase/Esterase | Ethyl Ester | 6-Chlorohept-6-enoic Acid | mdpi.com |

Non-Covalent Interactions in Ester and Alkene Activation

The activation of substrates by a catalyst is often governed by weak, directional forces known as non-covalent interactions. rsc.orgnih.gov In the context of this compound, these interactions are crucial for both orienting the molecule within a catalyst's active site and lowering the activation energy of a potential reaction.

Hydrogen Bonding: Hydrogen bonding is a key interaction in many organocatalytic systems. wikipedia.org Catalysts such as thioureas, ureas, and squaramides possess N-H groups that can act as hydrogen-bond donors. mdpi.comnih.gov In a potential reaction involving the ester of this compound, the carbonyl oxygen can act as a hydrogen-bond acceptor. This interaction polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack, for example, in a transesterification or hydrolysis reaction. rsc.org Similarly, for reactions at the alkene, the catalyst's hydrogen-bond donors can interact with the chlorine atom or the ester group, thereby activating the C=C bond towards a conjugate addition. wikipedia.org Bifunctional catalysts, which contain both a hydrogen-bond donor and a basic site (e.g., a tertiary amine), can simultaneously activate the electrophile (the alkene) and the nucleophile, leading to highly efficient and stereoselective transformations. researchgate.net

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base like an oxygen or nitrogen atom. umt.edu The chlorine atom in this compound, being attached to an sp²-hybridized carbon, can possess a region of positive electrostatic potential (a σ-hole) opposite the C-Cl bond. This allows it to act as a halogen-bond donor. bohrium.com Recently, halogen bonding has emerged as a valuable tool in catalysis. researchgate.netacs.org A catalyst designed with a Lewis basic site could interact with the chlorine atom of the substrate, polarizing the C-Cl bond and activating the alkene for nucleophilic attack or facilitating a substitution reaction. rsc.org This type of activation is analogous to hydrogen bonding but offers different steric and electronic properties that can be exploited in catalyst design. umt.edu

The table below outlines the key non-covalent interactions and their potential roles in activating this compound.

| Interaction Type | Catalyst Moiety (Donor/Acceptor) | Substrate Moiety (Acceptor/Donor) | Role in Activation | Ref. |

| Hydrogen Bonding | Thiourea/Urea (N-H Donor) | Ester Carbonyl (C=O Acceptor) | Increases electrophilicity of ester carbon | rsc.orgscispace.com |

| Hydrogen Bonding | Bifunctional Thiourea (N-H Donor) | Chlorine Atom / Ester Group | Polarizes and activates the C=C bond for conjugate addition | wikipedia.orgresearchgate.net |

| Halogen Bonding | Lewis Base in Catalyst (e.g., N, O) | Vinyl Chloride (Cl Donor) | Polarizes the C-Cl bond, activating the alkene or facilitating substitution | acs.orgrsc.org |

Strategic Applications of Ethyl 6 Chlorohept 6 Enoate As a Pivotal Synthetic Intermediate

Precursor in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The presence of both an electrophilic carbon at the chloro-substituted vinyl group and a nucleophilic α-carbon to the ester allows Ethyl 6-chlorohept-6-enoate to participate in a diverse array of bond-forming reactions. This dual reactivity makes it a valuable building block for the construction of complex molecular frameworks.

Construction of Substituted Alkanes and Alkenes

This compound serves as a key starting material for the synthesis of a variety of substituted alkanes and alkenes. The vinyl chloride moiety is particularly amenable to cross-coupling reactions, enabling the formation of new carbon-carbon bonds. For instance, in Suzuki-Miyaura cross-coupling reactions, the chlorine atom can be readily displaced by a wide range of organoboron reagents in the presence of a palladium catalyst. This allows for the introduction of aryl, heteroaryl, vinyl, and alkyl substituents at the 6-position of the heptenoate chain, leading to the formation of diverse substituted alkenes.

Furthermore, the double bond in the resulting coupled products can be selectively hydrogenated to yield the corresponding substituted alkanes. This two-step sequence provides a versatile strategy for the synthesis of long-chain functionalized alkanes that may be challenging to access through other synthetic routes.

Table 1: Examples of Substituted Alkenes Synthesized from this compound via Suzuki-Miyaura Coupling

| Organoboron Reagent | Catalyst System | Product |

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Ethyl 6-phenylhept-6-enoate |

| 2-Thiopheneboronic acid | PdCl₂(dppf), K₃PO₄ | Ethyl 6-(thiophen-2-yl)hept-6-enoate |

| Styreneboronic acid | Pd(OAc)₂, SPhos, K₂CO₃ | Ethyl 6-styrylhept-6-enoate |

Synthesis of Oxygen- and Nitrogen-Containing Heterocycles

The inherent functionality of this compound makes it a suitable precursor for the construction of various heterocyclic systems. Intramolecular cyclization reactions, triggered by the reaction of the ester or the vinyl chloride with a suitably positioned nucleophile, can lead to the formation of five-, six-, or seven-membered rings containing oxygen or nitrogen heteroatoms.

For the synthesis of oxygen-containing heterocycles, the ester functionality can be hydrolyzed to the corresponding carboxylic acid. Subsequent intramolecular oxy-Michael addition of the carboxylate onto the vinyl chloride moiety, often promoted by a base, can afford lactones. Alternatively, the double bond can be epoxidized, followed by intramolecular ring-opening of the epoxide by the ester-derived carboxylate to yield substituted tetrahydrofurans or tetrahydropyrans.

In the realm of nitrogen-containing heterocycles, the vinyl chloride can undergo nucleophilic substitution by amines. If the amine is part of a tethered chain attached to the heptenoate backbone, this can lead to the formation of cyclic amines such as piperidines and azepanes. Moreover, the ester group can be converted to an amide, and subsequent intramolecular N-H addition across the double bond can also facilitate the synthesis of various lactams.

Intermediate in Natural Product and Pharmaceutical Analog Synthesis

The versatility of this compound as a synthetic intermediate extends to its potential application in the total synthesis of natural products and the preparation of their pharmaceutically relevant analogs. Many biologically active molecules feature complex carbon skeletons and heterocyclic motifs that could, in principle, be constructed from this precursor.

While specific examples of the direct use of this compound in completed natural product syntheses are not extensively documented in publicly available literature, its potential is evident. The ability to introduce various substituents and to form heterocyclic rings makes it a hypothetical building block for fragments of complex molecules. For instance, the substituted heptenoate chain could serve as a precursor to segments of polyketide natural products or fatty acid derivatives. The strategic incorporation of this intermediate could streamline synthetic routes and provide access to novel analogs with potentially enhanced biological activities.

Role in Polymer Chemistry and Materials Science

The presence of a polymerizable vinyl group in this compound makes it an attractive monomer for the synthesis of functional polymers. The ester and chloro substituents offer handles for post-polymerization modification, allowing for the tailoring of polymer properties for specific applications.

Monomer for Homopolymerization

This compound can undergo homopolymerization through various mechanisms, including free radical polymerization, to yield poly(this compound). The resulting polymer would possess a polyethylene backbone with pendent ester and chloro-substituted groups at regular intervals. The physical and chemical properties of this homopolymer, such as its glass transition temperature, solubility, and reactivity, would be dictated by the nature of these side chains. The presence of the chlorine atom, in particular, could impart flame-retardant properties to the material.

Component in Copolymerization and Functional Polymer Synthesis

Perhaps more significant is the role of this compound as a comonomer in copolymerization reactions. By copolymerizing it with other vinyl monomers, such as styrene, acrylates, or methacrylates, a wide range of functional polymers can be synthesized. The incorporation of the this compound unit introduces reactive sites along the polymer chain.

The chlorine atoms on the polymer backbone can be subjected to a variety of post-polymerization modification reactions. For example, they can be replaced by other functional groups through nucleophilic substitution, allowing for the introduction of hydroxyl, amino, or azide groups. These functionalized polymers can then be used for a variety of applications, such as in the development of new drug delivery systems, functional coatings, and advanced materials with tailored properties.

Table 2: Potential Functional Polymers Derived from this compound Copolymers

| Copolymer with | Post-Polymerization Modification | Potential Application |

| Styrene | Substitution of Cl with -N₃, followed by click chemistry | Functionalized resins for chromatography |

| Methyl acrylate | Substitution of Cl with -OH | Hydrophilic coatings |

| Butyl acrylate | Substitution of Cl with primary amines | Adhesives with enhanced bonding properties |

Despite a comprehensive search for scholarly articles and research data, there is currently no publicly available scientific literature detailing the use of "this compound" as a pivotal synthetic intermediate in the specific context of designing tailored macromolecular architectures.

Therefore, it is not possible to provide an article on the strategic applications of this compound for the design of tailored macromolecular architectures based on existing research findings. The requested detailed analysis, including data tables on its use, cannot be fulfilled due to the absence of primary or secondary sources on this specific topic.

Elucidation of Reaction Mechanisms and Advanced Computational Studies

Mechanistic Pathways of Transformations

The reactivity of Ethyl 6-chlorohept-6-enoate is primarily dictated by the interplay between the ester functionality and the vinyl chloride moiety. Transformations can be initiated at either of these sites, often involving nucleophilic attack, elimination reactions, or metal-catalyzed cross-coupling.

Characterization of Key Intermediates

The transformations of this compound are expected to proceed through several key types of intermediates, depending on the reaction conditions.

Tetrahedral Intermediates: In reactions involving the ester group, such as hydrolysis or transesterification, the initial step is typically the nucleophilic addition to the carbonyl carbon. This forms a transient tetrahedral intermediate. For instance, in a base-promoted hydrolysis, a hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral alkoxide intermediate. The stability and subsequent breakdown of this intermediate determine the reaction's progress.

Enolate Intermediates: The presence of protons on the carbon alpha to the ester carbonyl allows for the formation of enolate intermediates under basic conditions. While the acidity of these protons is modest, strong bases can facilitate their removal. The resulting enolate is a powerful nucleophile and can participate in various alkylation and condensation reactions.

Carbocationic and Radical Intermediates: Reactions involving the vinyl chloride group can proceed through different intermediates. Under certain conditions, particularly in the presence of Lewis acids or in solvolysis reactions, the departure of the chloride ion could lead to the formation of a vinyl cation. However, vinyl cations are generally high-energy species. Alternatively, radical intermediates can be formed under conditions that promote homolytic cleavage of the carbon-chlorine bond, such as exposure to UV light or radical initiators.

Organometallic Intermediates: In the context of cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions), the formation of an organometallic intermediate is crucial. This typically involves the oxidative addition of a low-valent transition metal, such as palladium(0) or nickel(0), into the carbon-chlorine bond. The resulting organometallic species is then poised for further reaction with a coupling partner.

A hypothetical reaction pathway involving a tetrahedral intermediate is presented in the table below.

| Step | Reactants | Intermediate | Products |

| 1 | This compound + Nucleophile | Tetrahedral Alkoxide | Carboxylic Acid Derivative + Ethoxide |

| 2 | Tetrahedral Alkoxide | - | Carboxylic Acid Derivative + Ethoxide |

Kinetic and Thermodynamic Aspects of Reactivity

The kinetics and thermodynamics of reactions involving this compound are influenced by several factors, including the nature of the reagent, solvent, and temperature.

Kinetics: The rate of nucleophilic acyl substitution at the ester carbonyl is dependent on the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon. Electron-withdrawing groups elsewhere in the molecule can enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate. For reactions at the vinyl chloride moiety, the rate of nucleophilic substitution is generally slow due to the increased strength of the sp² C-Cl bond compared to an sp³ C-Cl bond. However, elimination reactions can be kinetically favorable under appropriate basic conditions.

Thermodynamics: The thermodynamic stability of the reactants and products determines the position of the equilibrium. Ester hydrolysis, for example, is a reversible process, and the equilibrium can be shifted by controlling the concentration of reactants and products. In many cross-coupling reactions, the formation of a stable carbon-carbon bond provides a strong thermodynamic driving force for the reaction to proceed to completion.

The following table provides a qualitative overview of the expected kinetic and thermodynamic favorability of different reaction types.

| Reaction Type | Kinetic Favorability | Thermodynamic Favorability | Influencing Factors |

| Nucleophilic Acyl Substitution | Moderate | Reversible | Nucleophile strength, leaving group ability |

| E2 Elimination | Favorable with strong, bulky bases | Favorable | Base strength and steric hindrance |

| SN2 at Vinyl Carbon | Unfavorable | - | High bond strength, steric hindrance |

| Radical Substitution | Varies | Varies | Initiator, light |